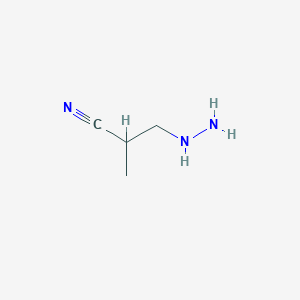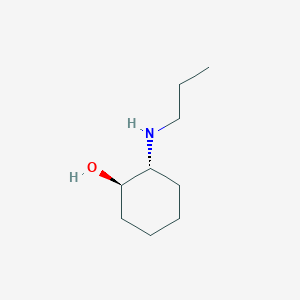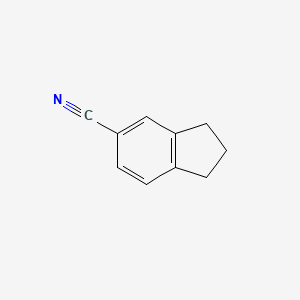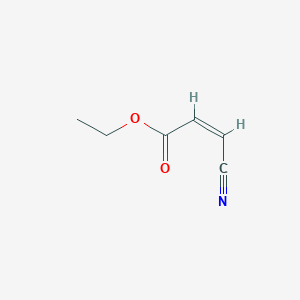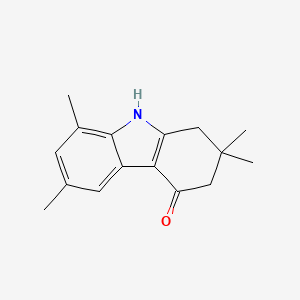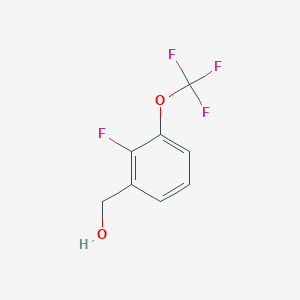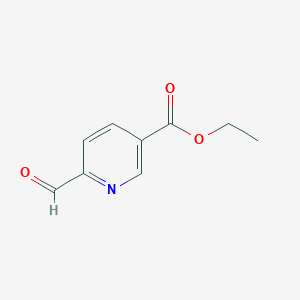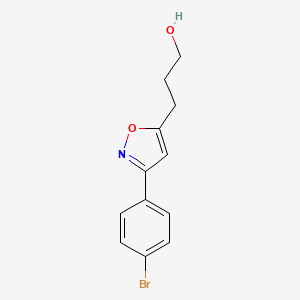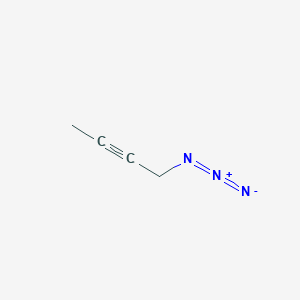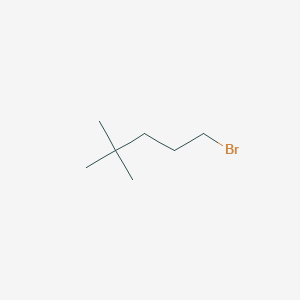
1-Bromo-4,4-dimethylpentane
描述
1-Bromo-4,4-dimethylpentane is an organic compound with the molecular formula C7H15Br. It is a member of the alkyl halides family, specifically a brominated derivative of a branched alkane. This compound is characterized by the presence of a bromine atom attached to the first carbon of a 4,4-dimethylpentane chain. It is commonly used in organic synthesis and various chemical reactions due to its reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromo-4,4-dimethylpentane can be synthesized through the bromination of 4,4-dimethylpentane. The process typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that react with the 4,4-dimethylpentane to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One common approach is the use of phosphorus tribromide (PBr3) to convert 4,4-dimethyl-1-pentanol into this compound. This method is advantageous due to its high yield and relatively mild reaction conditions .
化学反应分析
Types of Reactions: 1-Bromo-4,4-dimethylpentane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions (S_N1 and S_N2 mechanisms) due to the presence of the bromine atom, which is a good leaving group. Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and cyanide ions (CN-).
Elimination Reactions: It can also undergo elimination reactions (E1 and E2 mechanisms) to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), sodium methoxide (NaOCH3), and potassium cyanide (KCN). Reactions are usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are commonly used. Reactions are often conducted at elevated temperatures to favor elimination over substitution.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, ethers, and nitriles.
Elimination Reactions: The major product is typically an alkene, such as 4,4-dimethyl-1-pentene.
科学研究应用
1-Bromo-4,4-dimethylpentane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Material Science: This compound is utilized in the development of new materials, including polymers and advanced composites.
作用机制
The mechanism of action of 1-Bromo-4,4-dimethylpentane primarily involves its role as an alkylating agent. The bromine atom, being a good leaving group, facilitates the formation of a carbocation intermediate in S_N1 reactions or a transition state in S_N2 reactions. This allows nucleophiles to attack the carbon atom, leading to the formation of new chemical bonds. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes, with the base abstracting a proton from a neighboring carbon atom .
相似化合物的比较
1-Bromo-3,4-dimethylpentane: Similar in structure but with the bromine atom attached to the third carbon.
1-Bromo-4-methylpentane: Lacks the additional methyl group on the fourth carbon, resulting in different steric and electronic properties.
Uniqueness: 1-Bromo-4,4-dimethylpentane is unique due to the presence of two methyl groups on the fourth carbon, which influences its steric hindrance and reactivity. This structural feature can affect the compound’s behavior in both substitution and elimination reactions, making it distinct from its analogs .
属性
IUPAC Name |
1-bromo-4,4-dimethylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Br/c1-7(2,3)5-4-6-8/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFWXIBYHHZALL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578001 | |
| Record name | 1-Bromo-4,4-dimethylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6570-95-2 | |
| Record name | 1-Bromo-4,4-dimethylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4,4-dimethylpentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL](/img/structure/B1339382.png)

